molecular formula C10H6Cl2F2O3 B13727880 3-(3,4-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid

3-(3,4-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid

Katalognummer: B13727880
Molekulargewicht: 283.05 g/mol
InChI-Schlüssel: DTRPNPKQKNAVJC-DUXPYHPUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,4-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid is an organic compound characterized by the presence of dichloro and difluoromethoxy substituents on a phenyl ring, which is further connected to an acrylic acid moiety

Vorbereitungsmethoden

The synthesis of 3-(3,4-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichloro-2-(difluoromethoxy)benzene.

    Reaction Conditions: The key step involves the formation of the acrylic acid moiety through a series of reactions, including halogenation, esterification, and hydrolysis.

    Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

3-(3,4-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The presence of halogens allows for nucleophilic substitution reactions, leading to the formation of various substituted products.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

3-(3,4-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(3,4-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

3-(3,4-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid can be compared with similar compounds such as:

    3,4-Dichloro-2-(difluoromethoxy)phenol: Similar in structure but lacks the acrylic acid moiety.

    2,4-Dichloro-3-(difluoromethoxy)phenyl)boronic acid: Contains a boronic acid group instead of the acrylic acid moiety.

    3,3-Dichloro-2-Phosphonomethyl-Acrylic Acid: Contains a phosphonomethyl group, leading to different chemical properties and applications.

Eigenschaften

Molekularformel

C10H6Cl2F2O3

Molekulargewicht

283.05 g/mol

IUPAC-Name

(E)-3-[3,4-dichloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C10H6Cl2F2O3/c11-6-3-1-5(2-4-7(15)16)9(8(6)12)17-10(13)14/h1-4,10H,(H,15,16)/b4-2+

InChI-Schlüssel

DTRPNPKQKNAVJC-DUXPYHPUSA-N

Isomerische SMILES

C1=CC(=C(C(=C1/C=C/C(=O)O)OC(F)F)Cl)Cl

Kanonische SMILES

C1=CC(=C(C(=C1C=CC(=O)O)OC(F)F)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.